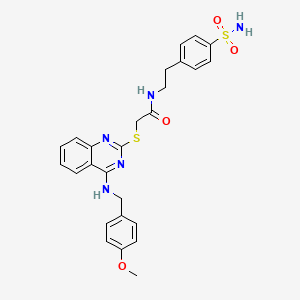![molecular formula C7H6F3N3O5 B2357711 [4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid CAS No. 1856070-86-4](/img/structure/B2357711.png)
[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound characterized by its unique structural features, including a nitro group, a trifluoroethoxy group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable pyrazole derivative, followed by the introduction of the trifluoroethoxy group through nucleophilic substitution. The final step involves the acylation of the pyrazole ring to introduce the acetic acid moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The trifluoroethoxy group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the trifluoroethoxy group can yield various substituted pyrazole derivatives.
Applications De Recherche Scientifique
[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group but differs in the core structure and functional groups.
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl derivative with different positioning of the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Similar trifluoromethyl group but with different chemical properties due to the position of the group.
Uniqueness
The uniqueness of [4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a trifluoroethoxy group in a pyrazole ring system makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O5/c8-7(9,10)3-18-6-4(13(16)17)1-12(11-6)2-5(14)15/h1H,2-3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNMCNPGCYFJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)



![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)
